
N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide, also known as CDMB, is a synthetic molecule that has gained interest in scientific research due to its potential in various applications.
Mécanisme D'action
N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide's mechanism of action varies depending on its application. As a fluorescent probe, N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide binds to specific proteins and emits a fluorescent signal upon interaction with another protein. As a ligand for GABA-A receptors, N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide binds to the receptor and enhances the inhibitory effects of GABA. As an inhibitor of protein tyrosine phosphatase 1B, N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide binds to the enzyme and prevents it from dephosphorylating target proteins, leading to increased insulin sensitivity.
Biochemical and Physiological Effects:
N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the enhancement of GABA-A receptor activity, and the inhibition of protein tyrosine phosphatase 1B activity. In addition, N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been found to have anti-inflammatory effects and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide in lab experiments is its versatility, as it can be used in various applications. In addition, N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has a high binding affinity for its targets, making it a potent tool for studying protein-protein interactions and receptor activity. However, one limitation of using N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is its potential toxicity, as it has been found to induce cell death in some cell lines.
Orientations Futures
There are several future directions for N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide research, including the development of new applications, the optimization of synthesis methods, and the investigation of its potential in drug development. In addition, further studies are needed to fully understand N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide's mechanism of action and to determine its safety and efficacy in vivo.
Méthodes De Synthèse
N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is synthesized through a multi-step process that involves the condensation of 2-amino-5-cyanobenzoxazole with 3-bromo-2-oxopropionic acid methyl ester, followed by hydrolysis and decarboxylation. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been found to have potential in various scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, a ligand for GABA-A receptors, and an inhibitor of protein tyrosine phosphatase 1B. In addition, N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been studied for its potential in cancer treatment, as it has been found to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(cyanomethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c13-6-7-14-11(16)5-8-15-9-3-1-2-4-10(9)18-12(15)17/h1-4H,5,7-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVKTHUYOHBOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

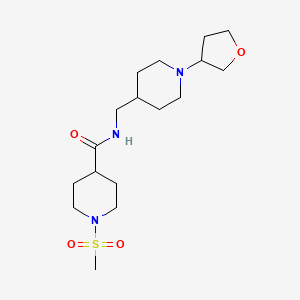

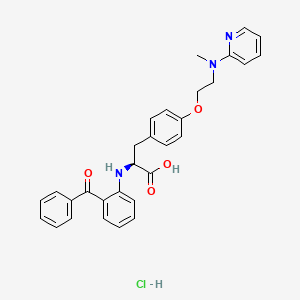
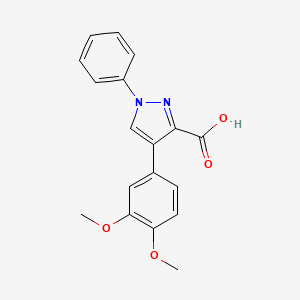

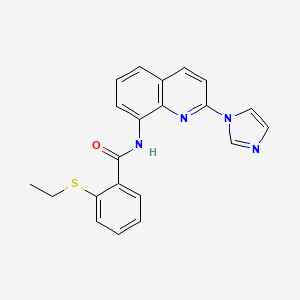
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2459528.png)
![N-(1-cyanocyclopentyl)-2-[ethyl({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)amino]acetamide](/img/structure/B2459529.png)
![9-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2459531.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)butanoic acid](/img/structure/B2459534.png)
![N-(2-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2459537.png)
![N-[[3-(2,5-Dihydropyrrol-1-yl)phenyl]methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2459538.png)
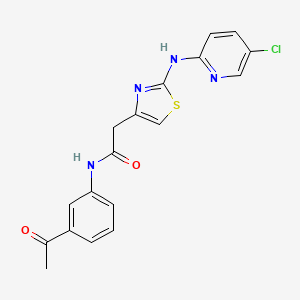
![(2S)-3-Methyl-N-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2459540.png)